molecular formula C12H6BrFN2 B2582844 8-Bromo-1-fluorophenazine CAS No. 2379918-33-7

8-Bromo-1-fluorophenazine

Cat. No.: B2582844
CAS No.: 2379918-33-7
M. Wt: 277.096
InChI Key: LKFLBGBRCUPJIF-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

8-Bromo-1-fluorophenazine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in redox reactions, such as cytochrome P450 enzymes, which are crucial for its metabolic transformation . The compound’s interactions with these enzymes can lead to the formation of reactive intermediates, influencing cellular redox states and potentially causing oxidative stress.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in mammalian heart muscle, this compound has been observed to exert a positive inotropic effect, which is not mimicked by cyclic AMP analogs . This suggests that the compound may modulate ion channel activity and intracellular calcium levels, thereby affecting cardiac function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound can undergo electrophilic aromatic substitution reactions, forming sigma-bonds with benzene rings and generating positively charged intermediates . These interactions can modulate the activity of enzymes and other proteins, ultimately influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other reactive species . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as modulating enzyme activity and cellular signaling pathways. At high doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can further interact with other biomolecules . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its biological activity, as it determines the concentration of the compound at its site of action.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the mitochondria, endoplasmic reticulum, or other organelles, where it can exert its effects on cellular functions . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-1-fluorophenazine can be achieved through various methods, including the Wohl-Aue reaction, which involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone . Another common method is the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated phenazine under palladium catalysis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the Suzuki-Miyaura coupling due to its efficiency and scalability. The reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to ensure complete conversion .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-1-fluorophenazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenazines, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

8-Bromo-1-fluorophenazine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex phenazine derivatives.

    Biology: It is studied for its antimicrobial and antitumor properties, making it a potential candidate for drug development.

    Medicine: Its derivatives are explored for their potential use in treating various diseases, including cancer and bacterial infections.

    Industry: It is used in the development of dyes and pigments due to its stable chemical structure

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-7-fluorophenazine
  • 7-Bromo-1-fluorophenazine
  • 8-Chloro-1-fluorophenazine
  • 2-Fluoro-7-chlorophenazine

Uniqueness

8-Bromo-1-fluorophenazine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other phenazine derivatives. The presence of both bromine and fluorine atoms enhances its reactivity and potential for further functionalization .

Properties

IUPAC Name

8-bromo-1-fluorophenazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrFN2/c13-7-4-5-9-11(6-7)16-12-8(14)2-1-3-10(12)15-9/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFLBGBRCUPJIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)N=C3C=C(C=CC3=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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